

Application Notes: Enlimomab for In Vitro Cell Adhesion Assays

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Compound of Interest

Compound Name: *Enlimomab*

Cat. No.: *B1176203*

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Introduction

Enlimomab, also known as R6.5 or BIRR-1, is a murine IgG2a monoclonal antibody that specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1, CD54).[1][2] ICAM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[2] It is expressed on the surface of various cells, including vascular endothelial cells and leukocytes.[2][3] The expression of ICAM-1 on endothelial cells is significantly upregulated by inflammatory cytokines like TNF- α and IL-1, playing a crucial role in the inflammatory response.[4]

The primary function of ICAM-1 in inflammation is to act as a ligand for the β 2 integrins, particularly Lymphocyte Function-Associated Antigen-1 (LFA-1, or CD11a/CD18), which is present on the surface of leukocytes.[2] The interaction between ICAM-1 and LFA-1 is a critical step for the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their subsequent transendothelial migration to sites of inflammation.[1][5] **Enlimomab** exerts its function by binding to the second extracellular domain of ICAM-1, thereby sterically hindering the LFA-1/ICAM-1 interaction and inhibiting leukocyte adhesion.[6]

These application notes provide detailed protocols for utilizing **Enlimomab** in in vitro cell adhesion assays to study and quantify the inhibition of leukocyte adhesion to endothelial cells.

Signaling Pathway and Mechanism of Inhibition

The adhesion of leukocytes to the vascular endothelium is a key event in the inflammatory cascade. This process is mediated by the binding of LFA-1 on the leukocyte surface to ICAM-1 expressed on the endothelial cell surface. **Enlimomab** blocks this interaction, thereby preventing leukocyte adhesion.

Mechanism of **Enlimomab**-mediated inhibition of leukocyte-endothelial cell adhesion.

Experimental Protocols

Two primary types of in vitro adhesion assays are commonly used: static assays and flow-based assays.[7] A static assay is presented here as the primary protocol due to its wide applicability and lower equipment requirements.

Protocol 1: Static Leukocyte-Endothelial Cell Adhesion Assay

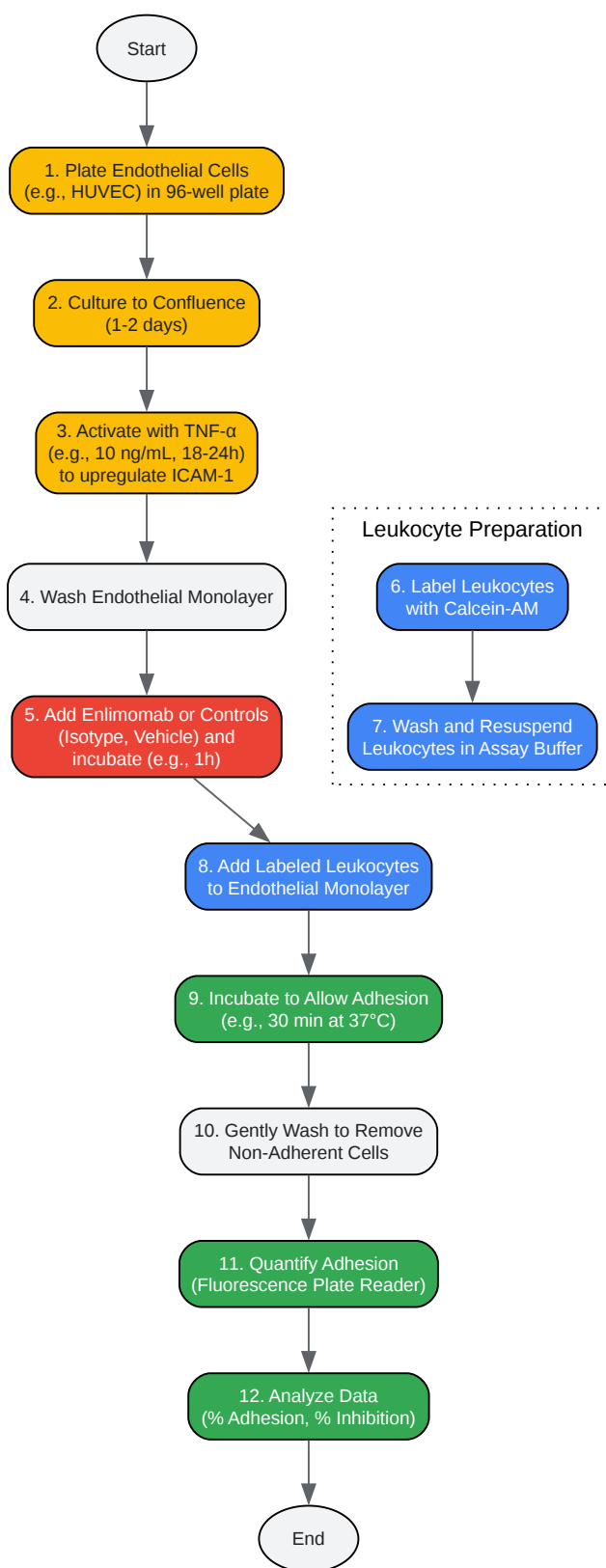
This protocol describes a method to quantify the adhesion of leukocytes to a monolayer of endothelial cells and to measure the inhibitory effect of **Enlimomab**.

A. Materials and Reagents

- Cells:
 - Human endothelial cells (e.g., HUVEC - Human Umbilical Vein Endothelial Cells)
 - Human leukocytes (e.g., neutrophils, T-lymphocytes, or a monocytic cell line like U937)
- Antibodies and Reagents:
 - **Enlimomab** (Research Grade)[8]
 - Isotype Control (murine IgG2a)
 - Recombinant Human TNF- α
 - Calcein-AM fluorescent dye

- Bovine Serum Albumin (BSA)
- Media and Buffers:
 - Endothelial Cell Growth Medium
 - Leukocyte Culture Medium (e.g., RPMI-1640)
 - Hanks' Balanced Salt Solution (HBSS) or PBS
 - Assay Buffer (e.g., RPMI-1640 + 2% BSA)
 - Trypsin-EDTA
- Equipment:
 - 96-well black, clear-bottom tissue culture plates
 - Fluorescence plate reader (485 nm excitation / 520 nm emission)
 - Fluorescence microscope
 - Standard cell culture incubator (37°C, 5% CO₂)
 - Centrifuge
 - Hemocytometer

B. Experimental Workflow



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Workflow for the static cell adhesion assay using **Enlimomab**.

C. Step-by-Step Procedure

- Endothelial Cell Plating: Seed endothelial cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 1-2 days.
- Endothelial Cell Activation: Once confluent, aspirate the medium and add fresh medium containing an inflammatory stimulus to upregulate ICAM-1. A common condition is 10 ng/mL of TNF- α for 18-24 hours.[7]
- Antibody Incubation: Gently wash the endothelial monolayer twice with pre-warmed assay buffer. Add 50 μ L of assay buffer containing the desired concentration of **Enlimomab**, isotype control, or vehicle (buffer only) to the wells. Incubate for 1 hour at 37°C.[7]
- Leukocyte Labeling: While the endothelial cells are incubating with the antibody, label the leukocytes.
 - Resuspend leukocytes at 1×10^6 cells/mL in serum-free medium.
 - Add Calcein-AM to a final concentration of 2-5 μ M.
 - Incubate for 30 minutes at 37°C in the dark.
 - Wash the cells twice with excess assay buffer to remove free dye and resuspend in assay buffer at a final concentration of 1×10^6 cells/mL.
- Adhesion Incubation: Add 100 μ L of the labeled leukocyte suspension (1×10^5 cells) to each well of the 96-well plate containing the endothelial monolayer and antibodies.
- Total Fluorescence Control: In separate wells without an endothelial monolayer, add 100 μ L of the labeled leukocyte suspension to determine the fluorescence corresponding to 100% of added cells.
- Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
- Washing: Gently remove non-adherent cells. This step is critical for reproducibility. A recommended method is to fill each well with 200 μ L of pre-warmed assay buffer and then

invert the plate, flicking out the contents with a sharp motion. Repeat this wash step 2-3 times.

- Quantification: After the final wash, add 100 µL of assay buffer to each well. Read the plate on a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm). Optionally, visualize and capture images using a fluorescence microscope.

D. Data Analysis

- Calculate Average Fluorescence: Determine the average fluorescence for each condition (background, total fluorescence, vehicle control, isotype control, **Enlimomab** concentrations).
- Calculate Percentage Adhesion:
 - $\% \text{ Adhesion} = \frac{(\text{Fluorescence_sample} - \text{Fluorescence_background})}{(\text{Fluorescence_total} - \text{Fluorescence_background})} \times 100$
- Calculate Percentage Inhibition:
 - $\% \text{ Inhibition} = [1 - (\text{Adhesion_Enlimomab} / \text{Adhesion_Vehicle})] \times 100$

Protocol 2: Determining the IC₅₀ of Enlimomab

To determine the potency of **Enlimomab**, a dose-response curve should be generated.

- Follow the static adhesion assay protocol as described above.
- Prepare a serial dilution of **Enlimomab** in assay buffer. A suggested starting range is from 0.01 µg/mL to 50 µg/mL.
- Include a "no antibody" (vehicle) control and an isotype control (at the highest concentration used for **Enlimomab**).
- Calculate the % Inhibition for each **Enlimomab** concentration.
- Plot % Inhibition versus the log of **Enlimomab** concentration.

- Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC₅₀ value, which is the concentration of **Enlimomab** that produces 50% inhibition of cell adhesion.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format.

Table 1: Representative Dose-Response Data for **Enlimomab**

Treatment Group	Concentration (µg/mL)	Mean Fluorescence (RFU)	% Adhesion	% Inhibition
Background	N/A	150	N/A	N/A
Total Fluorescence	N/A	25,150	100%	N/A
Vehicle Control	0	12,650	50.0%	0%
Isotype Control	20	12,500	49.4%	1.2%
Enlimomab	0.1	10,525	41.5%	17.0%
Enlimomab	1	7,400	29.0%	42.0%
Enlimomab	5	4,275	16.5%	67.0%
Enlimomab	10	2,900	11.0%	78.0%
Enlimomab	20	2,025	7.5%	85.0%

Note: Data presented are for illustrative purposes only. Actual results will vary based on experimental conditions.

Table 2: Summary of **Enlimomab** Potency (IC₅₀)

Cell Combination	IC ₅₀ (µg/mL)	95% Confidence Interval
Neutrophil on HUVEC	User-determined value	User-determined value
T-cell on HUVEC	User-determined value	User-determined value

This table should be populated with experimentally derived data.

Important Considerations and Troubleshooting

- Complement-Dependent Neutrophil Activation: **Enlimomab** is a murine IgG2a antibody, which has been shown to activate resting neutrophils in a complement-dependent manner in whole blood.[\[1\]](#) This can be a significant confounding factor, as neutrophil activation can alter their adhesive properties.
 - Recommendation: When working with neutrophils, consider using heat-inactivated serum in the assay buffer to minimize complement activity.
 - Alternative: If available, F(ab')₂ fragments of **Enlimomab** can be used, as they lack the Fc region responsible for complement activation.[\[1\]](#)
- Isotype Control: Always include a murine IgG2a isotype control at the same concentration as **Enlimomab** to ensure that the observed inhibition is specific to ICAM-1 binding and not due to non-specific antibody effects.
- Endothelial Monolayer Integrity: Ensure the endothelial monolayer is fully confluent and healthy. Gaps in the monolayer can lead to non-specific leukocyte binding to the underlying plastic and high background.
- Washing Technique: The washing step to remove non-adherent cells is critical. The force must be gentle enough to not dislodge specifically bound cells but strong enough to remove loosely attached cells. This step should be optimized and performed consistently.
- Alternative Assay: Flow-Based Adhesion: For studies aiming to mimic physiological blood flow, a parallel plate flow chamber assay is recommended. In this setup, leukocytes are perfused over the endothelial monolayer at a defined shear stress, allowing for the study of adhesion under more physiologically relevant conditions.[\[5\]](#)

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